(4-Hydroxyphenyl)diphenylmethanol

Beschreibung

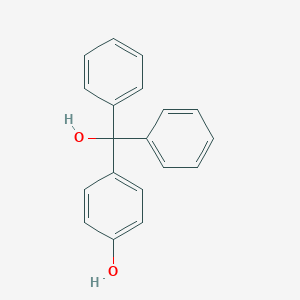

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[hydroxy(diphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRHBKKYVWAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294656 | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-11-4 | |

| Record name | 15658-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyphenyl Diphenylmethanol

Established Synthetic Pathways

The construction of the (4-Hydroxyphenyl)diphenylmethanol framework can be achieved through several strategic approaches, primarily involving the formation of the central carbinol carbon-carbon bonds or the reduction of a pre-existing ketone.

Reduction of Corresponding Ketones

A prominent and widely utilized method for the synthesis of this compound is the reduction of its corresponding ketone, 4-hydroxybenzophenone (B119663). This transformation is a standard procedure in organic synthesis, effectively converting the carbonyl group into a secondary alcohol. wikipedia.org The reaction is typically accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and effective choice due to its selectivity and mild reaction conditions. Other reducing systems, such as zinc dust in a suitable medium or sodium amalgam with water, have also been historically employed for the reduction of benzophenones. wikipedia.org

The general scheme for this reduction is presented below:

Reaction Scheme: Reduction of 4-Hydroxybenzophenone

O OH

// |

C6H5-C-C6H4-OH + [Reducing Agent] -> C6H5-CH-C6H4-OH

| Reducing Agent | Typical Solvent | General Conditions |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room temperature or 0°C |

| Zinc Dust | Acetic Acid, Ethanol/Water | Heating may be required |

| Sodium Amalgam (Na/Hg) | Water, Ethanol | Room temperature |

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction and its variants represent a cornerstone of aromatic chemistry and provide a powerful tool for the synthesis of the precursors to this compound. This approach typically involves two main stages: the Friedel-Crafts synthesis of 4-hydroxybenzophenone, followed by its reduction as described in the previous section.

The synthesis of 4-hydroxybenzophenone can be achieved through the Friedel-Crafts acylation of phenol (B47542) with benzoyl chloride. google.com In this reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to activate the benzoyl chloride, which then acylates the phenol ring, predominantly at the para position due to the directing effect of the hydroxyl group.

Another Friedel-Crafts-based method involves the reaction of phenol with trihalomethylbenzenes, such as benzotrichloride, in the presence of a Lewis acid. google.com This process also yields 4-hydroxybenzophenone. The reaction conditions, including the choice of solvent and the molar ratios of the reactants and catalyst, are crucial for optimizing the yield and purity of the product. google.comgoogle.com

| Reactants | Catalyst | Solvent | Key Findings | Reference |

| Phenol, Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Chlorobenzene (B131634) | The use of chlorobenzene as a solvent can improve product purity and yield. | google.com |

| Phenol, Trichloromethylbenzene | Lewis Acid (e.g., AlCl₃) | 1,2-Dichloroethane | This method can achieve product yields of up to 90%. | google.com |

| Phenol, p-Chlorobenzoylchloride | K-10 Clay Supported Metal Chlorides | Ethylene Dichloride | Fe³⁺ supported on K-10 clay was found to be a highly effective and eco-friendly catalyst. | ijraset.com |

Alumina-Catalyzed Syntheses

Recent advancements have led to the development of innovative synthetic methods utilizing alumina (B75360) as a catalyst. One such method allows for the direct synthesis of diphenylmethanol (B121723) derivatives. This process involves an AlCl₃-mediated Friedel-Crafts alkylation of a substituted benzene (B151609) with chloroform (B151607), followed by a post-synthetic hydrolysis or alcoholysis step catalyzed by alumina. While this specific example focuses on methyl-substituted benzenes, the principle can be extended to other derivatives. The alumina plays a crucial role in hydrolyzing the intermediate complex to yield the final diphenylmethanol product. This method is noted for its simplicity, use of inexpensive reagents, and the recyclability of the alumina catalyst.

Functional Group Interconversions Involving the Hydroxyl Group

The hydroxyl group in this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives through reactions such as esterification and oxidation.

Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the parent alcohol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. While specific studies on the esterification of this compound are not prevalent in the provided search results, the esterification of similar phenolic compounds is a well-established transformation. For instance, the preparation of fatty acid esters of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole has been demonstrated, highlighting the feasibility of such reactions on complex molecules containing a hydroxyphenyl moiety. nih.gov This suggests that this compound could similarly be converted to a range of esters with potential applications in various fields.

Oxidation Reactions

The secondary alcohol functional group in this compound can be oxidized to yield the corresponding ketone, 4-hydroxybenzophenone. This reverse transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. The oxidation of benzylic alcohols to ketones is a well-documented process. researchgate.net The choice of oxidant and reaction conditions is critical to ensure the selective oxidation of the secondary alcohol without affecting the phenol ring. This reaction is not only a method for synthesizing 4-hydroxybenzophenone but also serves as a confirmation of the structure of the parent alcohol.

Formation of (4-Hydroxyphenyl)diphenylmethanone

The oxidation of this compound to its corresponding ketone, (4-Hydroxyphenyl)diphenylmethanone (a substituted benzophenone), is a fundamental transformation. This reaction involves the conversion of the tertiary alcohol functional group into a carbonyl group. While the oxidation of primary and secondary alcohols is common, the oxidation of tertiary alcohols like this compound requires specific conditions and often proceeds via mechanisms that accommodate the absence of a hydrogen atom on the carbinol carbon.

The analogous oxidation of diphenylmethanol to benzophenone (B1666685) is a well-established laboratory procedure. chemedx.org Methods for this transformation often utilize oxidizing agents that can effectively functionalize the C-H bond at the carbinol position. Similar strategies can be adapted for this compound. For instance, procedures using reagents like commercial bleach (sodium hypochlorite) in the presence of a phase transfer catalyst have been reported for the oxidation of diphenylmethanol, yielding the benzophenone product. chemedx.org Another approach involves the use of permanganate (B83412) (MnO₄⁻) exchanged hydrotalcite catalysts, which have shown high selectivity in converting diphenylmethane (B89790) to benzophenone under molecular oxygen, a principle that can be extended to the oxidation of the alcohol. researchgate.net

The reverse reaction, the reduction of benzophenone to diphenylmethanol, is commonly achieved using hydride transfer reagents like sodium borohydride (NaBH₄). pitt.eduzenodo.org This highlights the reversible nature of the alcohol-ketone interconversion, a cornerstone of organic synthesis.

Radical-Induced Oxidation Pathways

Advanced Oxidation Processes (AOPs) that generate highly reactive radical species are effective for the degradation of complex organic molecules. The reactivity of this compound towards these radicals is of interest in environmental chemistry and for understanding its degradation pathways. The primary radicals of interest in these processes are the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻).

The hydroxyl radical is a powerful, non-selective oxidizing agent that reacts rapidly with a wide range of organic compounds. usgs.gov Its reaction with aromatic compounds can proceed through several mechanisms, including hydrogen abstraction and addition to the aromatic ring. nih.govnih.gov In the case of this compound, the •OH radical can attack the molecule in two primary ways:

Addition to Aromatic Rings: The •OH radical can add to the electron-rich phenyl or hydroxyphenyl rings, forming hydroxylated radical adducts. nih.govnih.gov This is often a dominant pathway for aromatic compounds.

Hydrogen Abstraction: Hydrogen atoms can be abstracted from the phenolic hydroxyl group or, less favorably, from the C-H bonds of the aromatic rings.

These initial reactions lead to the formation of various intermediates that can undergo further oxidation, potentially leading to ring-opening and complete mineralization of the compound. nih.gov

The sulfate radical (SO₄•⁻) is another potent oxidant used in AOPs, with a redox potential comparable to the hydroxyl radical. researchgate.netnih.gov However, it is often more selective and has a longer half-life, making it particularly effective for degrading specific contaminants. researchgate.netnih.gov The primary mechanism for the reaction of the sulfate radical with electron-rich organic compounds, such as phenols, is single electron transfer (SET).

For this compound, the reaction is expected to be initiated by an electron transfer from one of the aromatic rings, particularly the activated hydroxyphenyl ring, to the SO₄•⁻ radical. This generates a radical cation and the sulfate anion. This radical cation is a key intermediate that can undergo subsequent reactions, such as hydroxylation or C-C bond cleavage, leading to the degradation of the parent molecule. rsc.org

Table 1: Comparison of Hydroxyl and Sulfate Radicals in AOPs

| Property | Hydroxyl Radical (•OH) | Sulfate Radical (SO₄•⁻) |

| Redox Potential | 1.8–2.7 V nih.gov | 2.5–3.1 V nih.govnih.gov |

| Half-life | ~1 µs nih.gov | 30–40 µs nih.govnih.gov |

| Primary Mechanism | Addition, H-Abstraction nih.gov | Electron Transfer |

| pH Range | Effective in acidic conditions nih.gov | Effective over a wide pH range (2-8) nih.gov |

| Selectivity | Low (Non-selective) | High (More selective) researchgate.net |

The addition of a hydroxyl radical to one of the aromatic rings of this compound results in the formation of a hydroxylated cyclohexadienyl-type radical. nih.gov This is a common and well-documented pathway in the radical-induced oxidation of aromatic compounds. nih.gov These adducts are transient intermediates that are not typically isolated but can be detected using techniques like pulse radiolysis. The position of the hydroxyl radical addition can vary, leading to a mixture of isomeric adducts. These radical adducts are highly reactive and can subsequently react with oxygen to form peroxy radicals, leading to a cascade of oxidative reactions that can ultimately result in stable hydroxylated products or ring-cleavage. nih.gov

Dehydration Reactions

The dehydration of alcohols is a classic elimination reaction that results in the formation of an alkene through the loss of a water molecule. lumenlearning.com This reaction is typically catalyzed by strong acids and proceeds via an E1 or E2 mechanism, depending on the structure of the alcohol. libretexts.org

For tertiary alcohols like this compound, the dehydration reaction proceeds readily, often under thermal conditions in the presence of an acid catalyst. libretexts.org The mechanism involves several key steps:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion. This converts the poor leaving group (⁻OH) into an excellent leaving group (H₂O). libretexts.orglibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a highly stabilized tertiary carbocation. The stability of this intermediate is enhanced by resonance delocalization of the positive charge across the three attached phenyl rings.

Deprotonation to Form the Product: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the para-position of the hydroxyphenyl ring. This results in the formation of a conjugated system known as a quinone methide. rsc.org

The dehydration of this compound specifically yields 4-(diphenylmethylene)cyclohexa-2,5-dien-1-one. The formation of this highly conjugated product provides a strong thermodynamic driving force for the reaction. The reaction temperature required for tertiary alcohols is generally much lower than for primary or secondary alcohols due to the stability of the carbocation intermediate. libretexts.org

Photochemical Dehydration

The dehydration of this compound can be initiated by photochemical means. When single crystals of this compound are exposed to light, they undergo a dehydration reaction to form the corresponding fuchsone. acs.org This solid-state photochemical reaction has been observed and studied, highlighting the influence of the crystalline environment on the reaction pathway. acs.orgacs.org The reaction proceeds through the elimination of a water molecule, facilitated by the absorption of light energy.

Photonucleated Thermal Dehydration

A particularly interesting phenomenon observed with derivatives of this compound is photonucleated thermal dehydration. acs.org In this process, brief exposure to light can initiate, or "nucleate," a subsequent thermal dehydration reaction that proceeds at a lower temperature than would be required for a purely thermal reaction. acs.org This has been demonstrated with compounds like (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol and (3,5-dimethyl-4-hydroxyphenyl)diphenylmethanol. acs.org The initial photochemical step is believed to create defects or product molecules within the crystal lattice, which then act as sites for the propagation of the thermal dehydration.

Solid-State Dehydration Mechanisms

The dehydration of this compound and its derivatives in the solid state is a subject of significant interest due to the high degree of control over molecular orientation offered by the crystal lattice. acs.org

X-ray crystal structure analysis of this compound reveals a crucial feature for its solid-state reactivity: the presence of hydrogen-bonded chains. acs.orgacs.org The phenolic hydroxyl group of one molecule is hydrogen-bonded to the alcoholic hydroxyl group of an adjacent molecule. acs.org This pre-alignment of the reacting groups in the crystal lattice is thought to facilitate a self-catalyzed intermolecular dehydration reaction. acs.org The efficiency and nature of the dehydration are heavily influenced by this hydrogen-bonding network. acs.orgacs.org The strength and geometry of these hydrogen bonds can impact the temperature and rate of the dehydration process. nih.gov

The dehydration of p-hydroxytriarylmethanols, including this compound, in the solid state leads to the formation of quinonemethides, specifically fuchsones. acs.org For instance, the dehydration of this compound yields the corresponding yellow or orange fuchsone. acs.org The reaction involves the elimination of water and subsequent rearrangement to form the extended conjugated system of the fuchsone. The formation of these colored compounds provides a convenient visual indicator of the progress of the dehydration reaction. acs.org

| Reactant | Reaction Type | Product | Key Feature |

| This compound | Solid-State Dehydration | Fuchsones | Formation of colored compounds. acs.org |

| (o-Hydroxyphenyl)diphenylmethanol | Solid-State Dehydration | 9-Phenylxanthene | Does not form the expected ortho fuchsone. acs.org |

Derivatization Strategies for Specific Research Applications

The functional groups of this compound allow for various derivatization strategies to tailor its properties for specific research applications.

Carboxylation Reactions

Carboxylation reactions introduce a carboxylic acid functional group into a molecule. In the context of this compound, this transformation is significant for the synthesis of corresponding diarylacetic acids.

Electrochemical carboxylation represents a modern and efficient method for the synthesis of diarylacetic acids from diarylmethanol compounds. This technique involves the reductive cleavage of the C(sp³)–O bond, followed by the fixation of carbon dioxide at the benzylic position. Research has shown that using dimethyl sulfoxide (B87167) (DMSO) as the solvent is particularly effective for this transformation, even for substrates lacking electron-withdrawing groups on the phenyl ring.

The process is typically carried out in an undivided cell equipped with platinum electrodes. The diarylmethanol substrate is dissolved in a DMSO solution containing a supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). The solution is saturated with carbon dioxide (CO2), which serves as the carboxylating agent. A constant current is then applied to the system. During the electrolysis, the temperature of the reaction mixture may increase due to the electrical resistance. This method provides a direct, one-pot synthesis of diarylacetic acids from their alcohol precursors.

Table 1: General Conditions for Electrochemical Carboxylation

| Parameter | Condition |

|---|---|

| Substrate | Diarylmethanol |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Carboxylating Agent | Carbon Dioxide (CO₂) |

| Electrodes | Platinum (Pt) |

| Cell Type | Undivided |

| Byproduct | Diphenylmethane (from protonation of the generated benzyl (B1604629) anion) |

The electrochemical carboxylation of a diarylmethanol like this compound is expected to yield the corresponding diarylacetic acid, in this case, a derivative of (4-hydroxyphenyl)phenylacetic acid. While specific studies on the direct carboxylation of this compound are not detailed, the successful carboxylation of other diphenylmethanol species with hydroxyl or methoxy (B1213986) groups on the phenyl ring demonstrates the feasibility of this reaction. For instance, the electrochemical carboxylation of diphenylmethanol derivatives has been shown to produce the corresponding diphenylacetic acids in moderate to high yields.

The resulting product, (4-Hydroxyphenyl)phenylacetic acid, is a valuable compound used as an intermediate in the synthesis of various pharmaceuticals, including atenolol (B1665814) and coclaurine. thieme-connect.com The identity of synthesized (4-Hydroxyphenyl)phenylacetic acid can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for a Diaryl Acetic Acid Product

| Data Type | Values for (4-Hydroxyphenyl)phenylacetic acid |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆, δ) | 4.91 (s, 1H), 6.70 (d, J = 8.7 Hz, 2H), 7.10 (d, J = 8.7 Hz, 2H), 7.20–7.36 (m, 5H), 9.35 (s, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ) | 56.0, 115.8, 127.2, 128.8, 129.0, 130.8, 139.7, 156.4, 174.1 |

Data corresponds to (4-Hydroxyphenyl)phenylacetic acid (2h) as reported in a study on electrochemical carboxylation.

Stereoselective Synthesis and Chiral Derivatives

The central carbon atom in this compound is a prochiral center. Its transformation or synthesis can lead to chiral derivatives, which are of significant interest in medicinal chemistry and materials science.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiomerically pure chiral alcohols. A prominent biocatalytic approach for the synthesis of chiral diarylmethanols is the enantioselective reduction of the corresponding prochiral diaryl ketones.

Microbial transformation using whole cells of fungi, such as Rhizopus arrhizus, has been successfully employed for this purpose. The process involves the reduction of a diaryl ketone, for example, 4-hydroxybenzophenone, using the enzymatic machinery of the microorganism. This bioreduction is highly stereoselective, typically yielding the (S)-enantiomer of the diarylmethanol with high enantiomeric excess. The reaction conditions, including the choice of microbial strain, reaction time, and temperature, can be optimized to maximize the yield and enantioselectivity. This method avoids the need for expensive and often toxic heavy metal catalysts used in conventional asymmetric synthesis.

Table 3: Biocatalytic Reduction for Stereoselective Synthesis

| Feature | Description |

|---|---|

| Method | Microbial Transformation |

| Biocatalyst | Rhizopus arrhizus (whole cells) |

| Substrate | Prochiral Diaryl Ketone (e.g., 4-Hydroxybenzophenone) |

| Reaction Type | Asymmetric Reduction |

| Product | Chiral Diaryl-methanol (e.g., (S)-(4-Hydroxyphenyl)diphenylmethanol) |

| Advantage | High enantioselectivity, eco-friendly conditions |

Chiral analogs of this compound can be synthesized through various standard organic chemistry reactions. The synthesis of a racemic mixture, which contains equal amounts of both enantiomers, is often the most straightforward approach. For instance, the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4-hydroxybenzaldehyde (B117250) would produce a racemic mixture of a chiral diarylmethanol analog.

Alternatively, a well-established method for creating chiral secondary alcohols involves the reaction of an epoxide with a suitable nucleophile. For example, the reaction between a substituted naphthol and epichlorohydrin, followed by reaction with an amine, yields a racemic mixture of a chiral amino alcohol. This racemic mixture can then be separated into its individual, enantiomerically pure components using techniques like chiral High-Performance Liquid Chromatography (HPLC). This approach allows for the isolation of significant quantities of each enantiomer in high purity, which is crucial for evaluating their distinct biological activities or properties.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms

The formation of diphenylmethanol (B121723) derivatives can be achieved through a Friedel-Crafts alkylation reaction. nih.gov A plausible mechanism for this reaction involves the interaction of an aromatic substrate with chloroform (B151607) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This leads to the formation of a series of ionic complexes. nih.gov The reaction can be terminated at a specific complex where the positive charge is stabilized by delocalization over the aromatic rings. nih.gov Subsequent hydrolysis, often catalyzed by alumina (B75360), breaks down this complex to yield the diarylmethanol. nih.gov

The oxidation of diphenylmethanol in an aqueous medium induced by hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals has also been investigated. The reaction with •OH radicals leads to the formation of hydroxycyclohexadienyl-type radicals. researchgate.net

Role of Intermediates in Chemical Transformations

Intermediates play a crucial role in the chemical reactions of (4-Hydroxyphenyl)diphenylmethanol and its analogs.

In oxidation reactions induced by hydroxyl radicals, the primary intermediates are hydroxycyclohexadienyl-type radicals. researchgate.net These radicals are formed upon the addition of the •OH radical to the aromatic ring of diphenylmethanol. researchgate.net Theoretical calculations have supported the formation of these adduct radicals. researchgate.net Further reactions of these radical intermediates can lead to the formation of mono- and di-hydroxylated products, as well as benzophenone (B1666685). researchgate.net The formation of benzophenone is proposed to occur via a radical cation intermediate. researchgate.net

Dehydration of alcohols, including diphenylmethanol derivatives, typically proceeds through a carbocation intermediate, especially for secondary and tertiary alcohols under acidic conditions (E1 mechanism). libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (an alkyloxonium ion). libretexts.orglibretexts.org This ion then departs, generating a carbocation. libretexts.orglibretexts.org A base, often a water molecule, then abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding an alkene. libretexts.orglibretexts.org The stability of the carbocation intermediate is a key factor, and rearrangements such as hydride or alkyl shifts can occur to form a more stable carbocation. libretexts.orgorganicchemistrytutor.comyoutube.com

Catalytic Mechanisms

Catalysts are instrumental in directing the reaction pathways of this compound.

Strong acids like sulfuric acid or phosphoric acid are commonly used to catalyze the dehydration of alcohols to form alkenes. libretexts.orglibretexts.org In these E1 reactions, the acid protonates the alcohol's hydroxyl group, facilitating its departure as a water molecule and the subsequent formation of a carbocation intermediate. organicchemistrytutor.comyoutube.com The reaction temperature required for dehydration varies with the structure of the alcohol, with tertiary alcohols dehydrating at milder temperatures than primary or secondary alcohols. libretexts.orglibretexts.org

The Friedel-Crafts alkylation to produce diphenylmethanols is also an acid-catalyzed process, typically employing a Lewis acid such as AlCl₃. nih.gov The Lewis acid activates the alkylating agent, leading to the formation of an electrophilic species that attacks the aromatic ring. nih.gov

Palladium-catalyzed reactions have been developed for the synthesis of diarylmethanols. These methods can involve the addition of aryltriolborates to aldehydes. The proposed mechanism for these reactions includes the transmetalation of an electrophilic Pd(II) intermediate. This is followed by the coordination of the aldehyde and the migration of the aryl group, which ultimately forms the carbinol product.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the reactivity of the starting materials and the selectivity of the resulting products in the synthesis of this compound and related reactions. The solvent's polarity, its ability to solvate ions, and its potential to form hydrogen bonds with reactants and intermediates play crucial roles in dictating the reaction pathway and outcome.

In electrophilic substitution reactions involving phenols, the solvent can affect the competition between C-alkylation and O-alkylation, as well as the regioselectivity of the attack on the aromatic ring (ortho vs. para positions). The hydroxyl group of phenol (B47542) is a strongly activating, ortho/para-directing group. However, the reactivity can be modulated by the solvent environment.

For instance, in the halogenation of phenols, using a solvent of low polarity like chloroform (CHCl₃) at low temperatures can lead to the formation of monobromophenols. byjus.com In contrast, conducting the same reaction in a highly polar solvent like water results in the formation of a tribrominated product, indicating a significant increase in reactivity. byjus.com This suggests that less polar solvents can help to control the reactivity and prevent polysubstitution.

The Friedel-Crafts reaction, a common method for the synthesis of aryl ketones and related compounds, is also highly sensitive to solvent effects. While specific data on the synthesis of this compound is limited, general principles observed in Friedel-Crafts acylations can provide insights. For example, in the acetylation of naphthalene, non-polar solvents such as carbon disulfide (CS₂), chloroform (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂) favor the formation of the kinetic product (1-acetylnaphthalene). In contrast, polar solvents like nitrobenzene (B124822) or nitromethane (B149229) lead exclusively to the thermodynamic product (2-acetylnaphthalene). stackexchange.com This is attributed to the differing solubility of the intermediate-catalyst complex in various solvents. In non-polar solvents, the complex of the kinetic product is often insoluble and precipitates, preventing equilibration to the more stable thermodynamic product. stackexchange.com In polar solvents, the complex remains dissolved, allowing for the reversal of the initial reaction and the eventual formation of the thermodynamically favored isomer. stackexchange.com

In the context of synthesizing diphenylmethanol derivatives, a mixed solvent system of chloroform and ethyl acetate (B1210297) (EtOAc) in a 1:1 ratio has been employed for the purification of reaction products via column chromatography. nih.gov While this pertains to the workup stage, the choice of a relatively non-polar eluent system is indicative of the solubility characteristics of these types of compounds.

While detailed quantitative studies on the direct impact of various solvents on the synthesis of this compound are not extensively available in the reviewed literature, the general principles of solvent effects on electrophilic aromatic substitution and Friedel-Crafts reactions provide a framework for understanding how solvents can be used to control reactivity and selectivity. The polarity of the solvent is a key parameter, influencing the reaction pathway by stabilizing or destabilizing charged intermediates and transition states.

Table of Solvent Properties and Their Potential Influence on Reactions

| Solvent | Dielectric Constant (at 20°C) | Polarity | Potential Influence on Phenol Alkylation/Acylation |

| Carbon Disulfide (CS₂) | 2.6 | Non-polar | May favor kinetic control, potentially leading to higher ortho/para ratios if the ortho-substituted product is formed faster. Low solubility of polar intermediates could impact reaction rates. |

| Chloroform (CHCl₃) | 4.8 | Relatively Non-polar | Often used in Friedel-Crafts reactions. May provide a balance between reactant solubility and controlling reactivity to prevent side reactions. byjus.com |

| Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | A common solvent for Friedel-Crafts reactions, may favor kinetic products. stackexchange.com |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Can coordinate with Lewis acids, potentially modulating their activity. Its basicity might influence reaction pathways. |

| Nitrobenzene (C₆H₅NO₂) | 34.8 | Polar Aprotic | Tends to favor the formation of thermodynamically controlled products due to better solvation of intermediates. stackexchange.com |

| Nitromethane (CH₃NO₂) | 35.9 | Polar Aprotic | Similar to nitrobenzene, it is a polar solvent that can promote the formation of thermodynamic products. stackexchange.com |

Note: The potential influences listed are based on general principles of solvent effects in related reactions and are intended to be illustrative. Specific outcomes for the synthesis of this compound would require experimental verification.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering precise predictions of molecular properties. For molecules structurally related to (4-Hydroxyphenyl)diphenylmethanol, these calculations have been extensively used to complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. dntb.gov.ua For similar phenolic compounds, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net

DFT studies allow for the calculation of various quantum chemical descriptors that characterize a molecule's reactivity. mdpi.com These parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated to predict the global reactive behavior of the molecule. mdpi.com

These calculations can identify the most reactive sites within a molecule. For analogous compounds, the oxygen atoms and the π-systems of the aromatic rings are often revealed as electron-rich regions susceptible to electrophilic attack. mdpi.com

Table 1: Key Quantum Chemical Descriptors Calculated by DFT for Related Phenolic Compounds

| Descriptor | Symbol | Significance |

|---|---|---|

| Hardness | η | Measures resistance to change in electron distribution. |

| Softness | S | The reciprocal of hardness, indicating reactivity. |

| Electronegativity | χ | The power of an atom/molecule to attract electrons. |

| Electrophilicity | ω | A measure of the energy lowering of a system when it accepts electrons. |

Data derived from conceptual DFT studies on analogous structures. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and predict electronic absorption spectra. researchgate.net This method is instrumental in understanding how molecules like this compound interact with light.

By simulating the electronic transitions, TD-DFT can calculate the maximum absorption wavelengths (λmax) and oscillator strengths. scispace.com These calculations allow for the assignment of spectral bands to specific types of electronic transitions, such as π→π* and n→π*, which are common in aromatic compounds containing heteroatoms. For example, in studies of similar complex molecules, TD-DFT has been used to identify the specific transitions between singlet states (e.g., S0→S5) that correspond to major peaks in the UV-Vis spectrum. scispace.com

Ab initio molecular orbital calculations represent a class of methods that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. These methods, alongside DFT, are used to obtain highly accurate information on electronic structure, molecular energy, and geometry. idosi.org For related complex molecules, the results from ab initio calculations are often compared with experimental data from techniques like single-crystal X-ray diffraction to validate the theoretical models and provide a comprehensive understanding of the molecular structure. idosi.org

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. Computational methods can predict the lowest-energy conformer by optimizing the molecular geometry. The accuracy of these predictions is often validated by comparing the calculated structure with experimental data, where the root-mean-square deviation (RMSD) serves as a measure of similarity.

For related, non-rigid molecules such as bis-(4-hydroxyphenyl)methane, computational studies have successfully identified multiple stable conformers, distinguished by the relative orientations of the phenyl and hydroxyl groups. nih.gov This type of analysis is crucial for understanding how molecular shape influences intermolecular interactions.

Spectroscopic Property Prediction and Interpretation

Computational methods are essential for predicting and interpreting the spectroscopic signatures of molecules.

Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.comresearchgate.net This correlation aids in assigning specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The strong agreement typically found between calculated and experimental shifts helps to confirm the proposed molecular structure. researchgate.net

Mass Spectrometry: Computational tools can predict properties relevant to mass spectrometry. For this compound, predicted collision cross-section (CCS) values for various adducts have been calculated. uni.lu CCS is a measure of the ion's shape in the gas phase and is a valuable parameter for identifying compounds in ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.12230 | 163.8 |

| [M+Na]⁺ | 299.10424 | 169.9 |

| [M-H]⁻ | 275.10774 | 170.7 |

| [M+NH₄]⁺ | 294.14884 | 177.7 |

| [M+K]⁺ | 315.07818 | 164.1 |

| [M+H-H₂O]⁺ | 259.11228 | 155.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Mechanism Modeling

DFT calculations are a powerful tool for elucidating reaction mechanisms at the molecular level. For phenolic compounds with antioxidant activity, DFT is used to model the processes of radical scavenging. nih.gov By calculating energetic descriptors such as bond dissociation enthalpy (BDE) and ionization potential, researchers can determine the most probable antioxidant mechanism. For many phenolic antioxidants, a sequential proton loss-electron transfer (SPLET) mechanism has been identified as the most energetically favorable pathway through such computational modeling. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For (4-Hydroxyphenyl)diphenylmethanol, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments within the molecule.

The aromatic protons of the two unsubstituted phenyl rings and the substituted hydroxyphenyl ring appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 7.6 ppm. The protons on the hydroxyphenyl group show characteristic splitting patterns due to their coupling with adjacent protons. Specifically, the protons ortho and meta to the hydroxyl group can be distinguished. The single proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The methine proton, the hydrogen attached to the carbon bearing the hydroxyl and two phenyl groups, typically resonates as a singlet further upfield. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.33 – 7.28 | m | 4H | Aromatic protons |

| 6.92 – 6.86 | m | 4H | Aromatic protons |

| 5.80 | d, J = 3.5 Hz | 1H | Methine proton |

| 2.10 | d, J = 3.5 Hz | 1H | Hydroxyl proton |

Data obtained in CDCl₃ at 400 MHz rsc.org

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbons of the phenyl rings resonate in the aromatic region, typically between δ 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) in the hydroxyphenyl ring will appear at a specific chemical shift influenced by the electron-donating effect of the hydroxyl group. The quaternary carbon atom bonded to the two phenyl groups and the hydroxyphenyl group, as well as the hydroxyl group itself, will also have a characteristic resonance. The carbinol carbon (the carbon bearing the hydroxyl group and the phenyl groups) typically appears in the range of δ 70-80 ppm. rsc.orgspectrabase.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.0 | Aromatic C-O |

| 136.4 | Aromatic C |

| 127.7 | Aromatic CH |

| 113.8 | Aromatic CH |

| 75.4 | Carbinol C |

Data obtained in CDCl₃ at 101 MHz rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₉H₁₆O₂), HRMS can confirm the molecular formula by measuring the exact mass of the molecular ion. nih.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS to gently ionize the molecule, preserving the molecular ion for accurate mass determination. rsc.org

Table 3: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.12230 | 163.8 |

| [M+Na]⁺ | 299.10424 | 169.9 |

| [M-H]⁻ | 275.10774 | 170.7 |

| [M+NH₄]⁺ | 294.14884 | 177.7 |

| [M+K]⁺ | 315.07818 | 164.1 |

| [M+H-H₂O]⁺ | 259.11228 | 155.8 |

m/z: mass to charge ratio of the adduct uni.lu

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. moreheadstate.edunih.gov For a compound like this compound, GC/MS analysis would typically involve derivatization to increase its volatility for passage through the GC column. nih.gov Once separated from any impurities, the compound enters the mass spectrometer, where it is ionized, often by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. researchgate.netnist.gov The fragmentation pattern provides valuable structural information, as the masses of the fragments correspond to different substructures of the original molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

For this compound, the IR spectrum provides definitive evidence for its key structural features. The presence of two distinct hydroxyl groups—one alcoholic and one phenolic—is a primary focus of IR analysis. The tertiary alcohol O-H stretching vibration typically appears as a broad, strong band, while the phenolic O-H stretch also contributes to this region. The broadness of these peaks is a result of intermolecular hydrogen bonding in the condensed phase.

Another key diagnostic region is the C-O stretching vibration. The position of this peak helps to distinguish between primary, secondary, tertiary alcohols, and phenols. For a tertiary alcohol like this compound, the C-O stretch is expected in a specific region, while the phenolic C-O stretch will also present a strong absorption. spectroscopyonline.com Aromatic C=C bond stretching vibrations appear in the 1600-1450 cm⁻¹ region, confirming the presence of the three phenyl rings. Additionally, C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the single sp³-hybridized carbon (typically below 3000 cm⁻¹) are readily identified.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Alcoholic O-H | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Phenolic C-O | Stretch | 1260 - 1200 | Strong |

Note: The O-H stretching bands from the phenolic and alcoholic groups often overlap, resulting in a single, very broad absorption feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. masterorganicchemistry.com Molecules with π-electron systems, such as the aromatic rings in this compound, are known as chromophores and are responsible for absorbing light in the UV-Vis range. libretexts.org

The absorption of UV light excites electrons from a lower energy molecular orbital (typically a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π). libretexts.orgyoutube.com For this compound, the principal electronic transitions are π → π transitions associated with the phenyl rings. The presence of the hydroxyl group, an auxochrome, on one of the phenyl rings can shift the wavelength of maximum absorption (λmax) to a longer wavelength (a bathochromic or red shift) compared to an unsubstituted aromatic system. youtube.com

Determining the λmax is a key application of UV-Vis spectroscopy in qualitative analysis. youtube.com For phenolic compounds like 4-hydroxybenzaldehyde (B117250), a related structure, the λmax for the π → π* transition is observed around 285 nm. researchgate.net The extended conjugation and substitution pattern in this compound influences its specific λmax value, which is a crucial parameter for its identification and quantification in solution.

Table 2: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Phenyl Rings | π → π* | 250 - 290 |

Note: The exact λmax is dependent on the solvent used for analysis.

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound. nih.gov

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined. nih.gov

For this compound, a 1979 study by Lewis, Curtin, and Paul successfully determined its crystal structure. researchgate.net They found that colorless crystals of the compound are monoclinic and belong to the space group P2₁/c. researchgate.net A critical finding from the crystallographic analysis was the nature of the hydrogen bonding. The phenolic hydroxyl group of one molecule was found to be hydrogen-bonded to the alcoholic hydroxyl group of an adjacent molecule, forming chains within the crystal lattice. researchgate.net This pre-alignment in the solid state was noted as being suitable for a self-catalyzed dehydration reaction. researchgate.net The study also reported that the hydroxylic protons were disordered. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a | 8.816 (3) Å | researchgate.net |

| b | 15.379 (4) Å | researchgate.net |

| c | 10.863 (4) Å | researchgate.net |

| β | 101.43 (3)° | researchgate.net |

This crystallographic data provides an unambiguous confirmation of the molecular connectivity and offers invaluable insight into the supramolecular assembly of this compound in the solid state.

Applications in Advanced Organic Synthesis

Protecting Group Chemistry

In complex organic syntheses involving multifunctional molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. organic-chemistry.orgkhanacademy.org A good protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. youtube.com The diphenylmethyl group, also known as the benzhydryl (DPM) group, derived from diphenylmethanol (B121723) and its derivatives like (4-Hydroxyphenyl)diphenylmethanol, serves as an effective protecting group, particularly for alcohols. nih.gov

The diphenylmethyl ether, formed by reacting an alcohol with a diphenylmethanol derivative, is classified as an acid-labile protecting group. nih.gov This reactivity stems from the stability of the benzhydryl carbocation that is formed as an intermediate during the cleavage process. The two phenyl rings effectively delocalize the positive charge, making the carbon-oxygen bond susceptible to cleavage under acidic conditions.

The general process involves two key steps:

Protection: An alcohol is reacted with this compound or a related activated derivative (like diphenylmethyl chloride) in the presence of a catalyst to form a diphenylmethyl ether. This masks the acidic proton and nucleophilicity of the alcohol. masterorganicchemistry.comyoutube.com

Deprotection: The protected alcohol is treated with a mild acid, which protonates the ether oxygen and facilitates the cleavage of the carbon-oxygen bond, regenerating the original alcohol and releasing the benzhydryl cation. youtube.com

The diphenylmethyl group offers an alternative to other common protecting groups like the benzyl (B1604629) (Bn) group, which requires harsher removal conditions such as catalytic hydrogenation. youtube.comnih.gov The acid-lability of the diphenylmethyl group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl (B83357) ethers removed by fluoride (B91410) ions), a strategy known as orthogonal protection. organic-chemistry.org

Linker Chemistry in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique where molecules are built step-by-step while attached to an insoluble polymer support or resin. omizzur.com This methodology simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. A critical component in SPS is the "linker," a bifunctional molecule that connects the growing molecule to the solid support and dictates the conditions under which the final product is released (cleaved). nih.gov

The this compound scaffold is the core of several highly successful acid-labile linkers, most notably the Rink family of linkers. iris-biotech.deiris-biotech.de These linkers are prized for their stability during the synthesis and the mild acidic conditions required for the final cleavage step, typically using trifluoroacetic acid (TFA). peptide.comresearchgate.net

The versatility of linkers derived from the this compound structure allows for the immobilization of various functional groups.

Immobilization of Carboxylic Acids: The Rink Amide linker, an aminomethylated derivative, is widely used to immobilize the first amino acid in the solid-phase synthesis of peptide amides. omizzur.comiris-biotech.de The C-terminal carboxylic acid of an N-protected amino acid is coupled to the linker's amino group, forming a stable amide bond. After the peptide chain is assembled, treatment with TFA cleaves the bond between the linker and the peptide, releasing the product as a C-terminal amide. researchgate.net A related linker, the Rink Acid linker, possesses a terminal carboxylic acid, allowing it to anchor amines or alcohols, and upon cleavage, it releases a carboxylic acid.

Immobilization of Amines and Alcohols: While the Rink Amide linker is primarily used to generate peptide amides, its underlying chemistry can be adapted to anchor other molecules. For instance, alcohols can be attached to a modified resin via an ether linkage, and amines can be coupled to a resin functionalized with a carboxylic acid group (like the Rink Acid linker) to form an amide bond. cellmosaic.comthermofisher.com The final product is then cleaved from the solid support under mild acidic conditions.

Table 1: Linkers Based on the Diphenylmethanol Scaffold

| Linker Name | Functional Group on Linker | Typical Molecule Immobilized | Cleavage Product |

| Rink Amide Linker | Amine (-NH₂) | Carboxylic Acid | Amide |

| Rink Acid Linker | Carboxylic Acid (-COOH) | Amine or Alcohol | Carboxylic Acid |

| Sieber Amide Linker | Amine (-NH₂) | Carboxylic Acid | Amide |

Precursor for Complex Molecular Architectures

Beyond its use in protecting groups and linkers, this compound serves as a valuable starting material or precursor for the synthesis of more elaborate molecules. Its diarylmethanol core is a key structural motif in many pharmacologically active compounds and organic materials. wikipedia.org

Diarylacetic acids are important intermediates in pharmaceutical chemistry. An efficient, one-step method for their synthesis involves the direct electrochemical carboxylation of diarylmethanol compounds. nih.gov In this process, a diarylmethanol, such as this compound, undergoes electrochemical reduction in dimethyl sulfoxide (B87167) (DMSO) under a carbon dioxide atmosphere. This induces the cleavage of the benzylic C(sp³)–O bond to generate an anionic intermediate, which is then trapped by CO₂ to form the corresponding diarylacetic acid. nih.gov

When this compound (referred to as 1h in the study) was used as the substrate, the reaction selectively cleaved the benzylic C-O bond, leaving the phenolic C-O bond intact, to yield the desired diarylacetic acid in a 45% yield. nih.gov

Table 2: Electrochemical Carboxylation of Diphenylmethanol Derivatives

| Substrate | Product | Yield (%) |

| Diphenylmethanol | Diphenylacetic acid | 81% |

| This compound | (4-Hydroxyphenyl)diphenylacetic acid | 45% |

| Bis(4-chlorophenyl)methanol | Diphenylacetic acid (via dechlorination) | 31% |

| Data sourced from an electrochemical carboxylation study. nih.gov |

This compound belongs to the broader class of benzhydrols (diphenylmethanols), which are crucial intermediates for synthesizing pharmaceuticals like antihistamines (e.g., Diphenhydramine), central nervous system agents, and other complex organic molecules. wikipedia.orggoogle.com The preparation of various substituted benzhydrols is a well-established area of synthetic chemistry.

Common synthetic routes to benzhydrol derivatives include:

Reduction of Benzophenones: The most common method is the reduction of the corresponding substituted benzophenone (B1666685). Various reducing agents can be employed, from simple systems like zinc dust in alkali to more sophisticated methods like catalytic hydrogenation using catalysts such as Palladium-on-carbon or Raney Nickel. sciencemadness.orgpatsnap.com Sodium borohydride (B1222165) is also a frequently used reagent for this transformation. wikipedia.org

Grignard Reaction: Another classic method involves the reaction of a phenylmagnesium bromide Grignard reagent with a substituted benzaldehyde (B42025), or vice-versa. wikipedia.orgsciencemadness.org This organometallic addition reaction forms the C-C bond necessary to create the diarylmethanol structure.

These methods allow for the synthesis of a wide array of benzhydrol derivatives with different substitution patterns on the phenyl rings, making them readily available precursors for building diverse and complex molecular architectures. google.com

Absence of this compound in Catalysis and Biocatalysis Research

Extensive literature searches for the application of the chemical compound this compound in the fields of catalysis and biocatalysis have yielded no specific research findings. Despite a thorough investigation for its use as a ligand, organocatalyst, or as a substrate in biocatalytic transformations, no studies detailing such applications have been identified in the public domain.

While research exists for structurally related compounds containing a hydroxyphenyl moiety, the explicit use of this compound in catalytic processes is not documented in the reviewed scientific literature. The search included databases for chemical compounds and scholarly articles, none of which provided evidence of its role in advanced organic synthesis under the specified catalytic contexts.

Therefore, it is not possible to provide an article on the catalytic studies and biocatalysis of this compound as requested, due to the apparent lack of published research in this specific area.

Advanced Research Topics and Future Directions

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For analogues of (4-Hydroxyphenyl)diphenylmethanol, SAR studies have been instrumental in identifying the key structural features that govern their interactions with biological targets.

Research into 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives has provided significant insights into their analgesic properties. nih.gov A systematic investigation of various substituents has demonstrated that the nature of the group attached to the piperazine (B1678402) nitrogen plays a pivotal role in determining the compound's potency and whether it acts as a narcotic agonist or antagonist. nih.gov For instance, the S-(+) enantiomers of certain derivatives exhibited significantly stronger analgesic activity than their R-(-) counterparts, with one of the most potent compounds being 105 times more active than morphine. nih.gov This enantioselectivity highlights the importance of the stereochemistry at the chiral center, which is analogous to the central carbon of this compound. nih.gov

Similarly, SAR studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, which share the diphenylmethyl moiety, have been conducted to develop treatments for cocaine addiction by targeting the dopamine (B1211576) transporter (DAT). nih.gov These studies explored the replacement of the ether oxygen with a nitrogen atom and modifications to the piperidine (B6355638) nitrogen's basicity. nih.gov The results indicated that while the benzhydryl oxygen and nitrogen atoms are largely interchangeable, altering the position of the nitrogen could enhance selectivity for the serotonin (B10506) transporter (SERT) over the DAT. nih.gov Furthermore, the introduction of a potent electron-withdrawing group, such as a cyano group, on the piperidine ring led to a highly potent and selective DAT ligand. nih.gov

These studies underscore the importance of systematic structural modifications in tuning the pharmacological profile of compounds containing the diphenylmethanol (B121723) framework. Future SAR studies on this compound itself could explore the impact of substituents on the phenyl rings and the phenolic hydroxyl group on its biological activities.

| Compound/Derivative Class | Key Structural Modifications | Observed Impact on Activity |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | Substitution on piperazine nitrogen, stereochemistry | Altered analgesic potency and agonist/antagonist profile. S-(+) enantiomers generally more potent. nih.gov |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | Replacement of benzhydryl oxygen with nitrogen, modification of piperidine nitrogen pKa | Maintained or altered transporter selectivity (DAT vs. SERT). Electron-withdrawing groups increased DAT potency and selectivity. nih.gov |

Investigation of Intermolecular Interactions

The intermolecular interactions of this compound are of significant interest as they dictate its physical properties, crystal packing, and interactions with biological systems. The presence of both a hydroxyl group on one of the phenyl rings and a tertiary alcohol group provides multiple sites for these interactions.

Hydrogen bonding is a predominant intermolecular force in this compound. X-ray crystal structure analysis has revealed that the phenolic hydroxyl group of one molecule forms a hydrogen bond with the alcoholic hydroxyl group of an adjacent molecule. This head-to-tail arrangement leads to the formation of hydrogen-bonded chains throughout the crystal lattice. researchgate.net In some derivatives, such as the 3,5-dimethyl substituted analogue, additional hydrogen bond cross-links can occur, further stabilizing the crystal structure. researchgate.net

The study of triphenylmethanol (B194598), a closely related compound, also highlights the complexity of hydrogen bonding in such systems. In its crystalline form, triphenylmethanol molecules form tetrahedral clusters through weak intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net The intricate network of these bonds leads to the formation of chiral supramolecular motifs. nih.govresearchgate.net The nature and strength of these hydrogen bonds are influenced by temperature and the presence of disorder in the crystal structure. nih.govresearchgate.net

In solution, the hydrogen bonding behavior of this compound can be influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups may occur, while in hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent molecules would be favored. This competition between intra- and intermolecular hydrogen bonding can affect the compound's conformation and reactivity.

| Compound | Type of Hydrogen Bonding | Structural Motif |

| This compound | Intermolecular (phenolic OH to alcoholic OH) | Hydrogen-bonded chains researchgate.net |

| (3,5-Dimethyl-4-hydroxyphenyl)diphenylmethanol | Intermolecular (phenolic OH to alcoholic OH) and cross-links | Hydrogen-bonded chains with cross-links researchgate.net |

| Triphenylmethanol | Intermolecular (alcoholic OH to alcoholic OH) | Tetrahedral clusters nih.govresearchgate.net |

Environmental and Degradation Studies

The environmental fate of this compound is an area of growing importance, particularly if it or its derivatives find widespread use. Studies on structurally similar compounds can provide insights into its potential degradation pathways and persistence in the environment.

The degradation of this compound in the environment is likely to proceed through several pathways, including biodegradation and photodegradation.

Biodegradation: Research on benzophenone-based UV filters, which share a common structural motif with this compound, indicates that the substitution pattern on the aromatic rings is a key determinant of biodegradability. nih.gov Mineralization, the complete breakdown to inorganic compounds, appears to be more likely for derivatives where both aromatic rings are substituted. nih.gov This suggests that the presence of the hydroxyl group on one of the phenyl rings of this compound may influence its susceptibility to microbial degradation. The initial steps of biodegradation could involve oxidation of the hydroxyl groups and cleavage of the aromatic rings, potentially mediated by enzymes such as cytochrome P450. nih.gov Studies on carbazole, another aromatic compound, have shown that indigenous soil microbes can be the primary drivers of its degradation. nih.gov

Photodegradation: Exposure to sunlight can also lead to the degradation of this compound. The benzophenone-like core is known to be photoreactive. Studies on the photodegradation of other benzophenone (B1666685) derivatives show that they can undergo various transformations upon UV irradiation. nih.gov For instance, the photodegradation of 4,4'-dibrominated diphenyl ether, which has a similar diaryl structure, proceeds through debromination and cleavage of the ether bond to form hydroxylated diphenyls and dibenzofuran. nih.gov By analogy, this compound could potentially undergo reactions such as oxidation of the alcohol to a ketone (forming 4-hydroxybenzophenone), cleavage of the C-C bonds, or polymerization. The presence of hydroxyl groups may also influence the photodegradation mechanism.

| Degradation Pathway | Potential Transformation Products | Influencing Factors |

| Biodegradation | Oxidized derivatives, ring-cleavage products | Microbial populations, substitution pattern on aromatic rings nih.govnih.gov |

| Photodegradation | 4-Hydroxybenzophenone (B119663), products of C-C bond cleavage, polymers | Wavelength and intensity of light, presence of photosensitizers nih.govnih.gov |

Development of Novel Synthetic Methodologies

Efficient and scalable synthesis is crucial for the further study and potential application of this compound. While classical methods exist, research into novel synthetic methodologies aims to improve yields, reduce waste, and use more environmentally friendly reagents.

Several established methods for the synthesis of diphenylmethanol and its derivatives can be adapted for this compound. These include:

Grignard Reaction: The reaction of a phenylmagnesium halide with a substituted benzaldehyde (B42025) or benzophenone is a common route. For this compound, this could involve the reaction of phenylmagnesium bromide with 4-hydroxybenzophenone, or a protected version thereof. wikipedia.org

Reduction of Benzophenones: The reduction of the corresponding benzophenone (4-hydroxybenzophenone) using reducing agents like sodium borohydride (B1222165) or zinc dust is another viable pathway. wikipedia.org

Friedel-Crafts Alkylation: A more recent development involves the AlCl₃-mediated Friedel-Crafts alkylation of substituted benzenes with chloroform (B151607), followed by hydrolysis. researchgate.netnih.gov This method offers a direct route to diphenylmethanol derivatives and has the potential for using recyclable catalysts like alumina (B75360), making it a more sustainable option. researchgate.netnih.gov

Future research in this area will likely focus on catalytic methods, including transition-metal-free approaches, to further enhance the sustainability and efficiency of the synthesis of this compound and its analogues. chalmers.se

| Synthetic Method | Key Reagents | Advantages |

| Grignard Reaction | Phenylmagnesium halide, substituted benzophenone | Versatile and well-established wikipedia.org |

| Reduction of Benzophenone | Sodium borohydride, zinc dust | High yields for specific substrates wikipedia.org |

| Friedel-Crafts Alkylation | Substituted benzene (B151609), chloroform, AlCl₃, alumina | Direct route, potential for catalyst recycling researchgate.netnih.gov |

Computational Chemistry in Predictive Research

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational methods can be applied to a wide range of research questions.

Predicting Molecular Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of this compound. nih.gov These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. The molecular electrostatic potential (MEP) can be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its intermolecular interactions. nih.gov

Understanding Reaction Mechanisms: Computational methods can be used to model reaction pathways and transition states for the synthesis and degradation of this compound. This can help in optimizing reaction conditions and predicting the formation of byproducts.

Predictive Toxicology and Environmental Fate: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of this compound and its derivatives. By correlating structural features with observed activities, these models can guide the design of safer and more effective compounds. Similarly, computational models can be used to predict the environmental fate of the compound, including its potential for bioaccumulation and persistence.

The integration of computational chemistry with experimental studies will be pivotal in accelerating the research and development of this compound and its analogues, enabling a more rational design of molecules with desired properties while minimizing experimental effort and resources.

Q & A

Q. What are the established synthetic routes for (4-Hydroxyphenyl)diphenylmethanol, and what are their typical challenges?

The Grignard reaction is a foundational method for synthesizing diarylmethanol derivatives. For example, bromobenzene and benzaldehyde can react via a Grignard intermediate to yield diphenylmethanol, though this method often results in moderate yields (~56%) and impurities due to side reactions or moisture sensitivity . For this compound, analogous protocols may require protection of the phenolic hydroxyl group during synthesis to prevent undesired oxidation or side reactions. Post-synthesis, recrystallization and TLC analysis (using standards like benzophenone) are critical for purification and verifying product identity .

Q. How can researchers confirm the identity and purity of this compound?

- Chromatography : HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol-sodium acetate buffer, pH 4.6) enables precise quantification. Calibration curves for related compounds (e.g., diphenylmethanol) show linearity in ranges like 0.5–53 µg/mL, with recovery rates >99% .

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy validate structural features, such as phenolic -OH stretches (~3200–3600 cm⁻¹) and aromatic C-H bonds. Comparisons with authentic standards or computational databases (e.g., NIST Chemistry WebBook) enhance accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Moisture Control : Use anhydrous solvents (e.g., ether) and inert atmospheres to prevent Grignard reagent hydrolysis .

- Catalysis : Explore biocatalysts (e.g., immobilized enzymes) for stereoselective synthesis, as seen in related alcohol derivatives .

- Process Monitoring : Real-time TLC or in-situ IR tracks reaction progress, minimizing byproduct formation. Adjusting stoichiometry (e.g., excess benzaldehyde) may enhance conversion .

Q. What factors influence the stability of this compound under varying environmental conditions?

- Temperature : Degradation rates increase at elevated temperatures; store at 2–8°C in amber glass to limit thermal and photolytic breakdown .

- pH : Acidic/basic conditions may protonate/deprotonate the phenolic group, altering solubility and reactivity. Buffered solutions (pH 6–8) are recommended for long-term stability .

- Light Exposure : UV/visible light can induce radical formation; use light-resistant containers .

Q. How can structural modifications of this compound impact its physicochemical properties?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) to the phenyl rings may increase oxidative stability but reduce solubility. Comparative studies with analogs like 4-methylphenylethanol highlight the role of steric hindrance and hydrogen bonding .

- Biological Activity : Methyl or halogen substitutions on the aromatic rings can enhance antimicrobial or antioxidant profiles, as observed in structurally similar compounds .

Q. What advanced analytical strategies resolve contradictions in data (e.g., unexpected melting points or spectral peaks)?

- Multi-Technique Validation : Combine DSC (for melting point analysis) with high-resolution mass spectrometry (HRMS) to distinguish between polymorphs or isomeric byproducts .

- Computational Modeling : Density functional theory (DFT) simulations predict NMR/IR spectra, aiding in peak assignment for complex mixtures .

Methodological Considerations

- Synthesis : Prioritize inert reaction conditions and post-synthetic purification (e.g., column chromatography) to address low yields (~56%) reported in Grignard-based protocols .

- Analysis : Validate HPLC methods using spiked recovery experiments to ensure accuracy in quantifying trace impurities (e.g., diphenylmethanone) .

- Storage : Lyophilization improves stability for long-term storage, particularly for hygroscopic batches .

Retrosynthesis Analysis